Remoxipride In Vivo vs In Vitro Potency: 50-Fold Superiority Over Sulpiride in Behavioral Models
Remoxipride exhibits a remarkable in vitro/in vivo potency inversion compared to sulpiride. While remoxipride is 10-fold weaker than sulpiride in in vitro receptor binding assays, it demonstrates 50-fold higher potency in vivo [1]. This discrepancy is attributed to the formation of high-affinity phenolic metabolites of remoxipride in vivo, which exhibit considerably higher D2 and D3 receptor affinities than the parent compound (Ki values for phenolic metabolites FLA 797 and FLA 908 range from 4-12 nM for D2 receptors versus 113 nM for remoxipride itself) [2].
| Evidence Dimension | In vivo behavioral potency (apomorphine-induced hyperactivity blockade) |
|---|---|
| Target Compound Data | ED50 = 0.8 µmol/kg (apomorphine-induced hyperactivity); ED50 = 5.6 µmol/kg (apomorphine-induced stereotypy) |
| Comparator Or Baseline | Sulpiride: approximately 50-fold less potent in vivo (ED50 ~40 µmol/kg for hyperactivity blockade) |
| Quantified Difference | Remoxipride is 50 times more potent than sulpiride in vivo, despite being 10 times weaker in vitro |
| Conditions | Rat model; apomorphine-induced hyperactivity and stereotypy; intraperitoneal administration |
Why This Matters
This potency inversion means that remoxipride is not interchangeable with sulpiride for in vivo behavioral studies; researchers using sulpiride would require 50-fold higher doses to achieve comparable central D2 blockade, introducing potential off-target effects and altered pharmacokinetics.
- [1] de Paulis T. The discovery of epidepride and its analogs as high-affinity radioligands for imaging extrastriatal dopamine D2 receptors in human brain. Curr Pharm Des. 2003;9(8):673-96. View Source
- [2] Mohell N, Sällemark M, Rosqvist S, Malmberg A, Högberg T, Jackson DM. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. Eur J Pharmacol. 1993 Jul 6;238(1):121-5. View Source
